molecular formula C17H20N2O3S B2523093 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea CAS No. 2034272-93-8

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea

Cat. No.: B2523093
CAS No.: 2034272-93-8
M. Wt: 332.42
InChI Key: SXAZMILISJFADP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a thiophene ring substituted with an acetyl group, an ethyl chain, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea typically involves the following steps:

    Formation of the Intermediate: The initial step involves the synthesis of 5-acetylthiophene, which can be achieved through the Friedel-Crafts acylation of thiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Alkylation: The 5-acetylthiophene is then subjected to an alkylation reaction with an appropriate alkyl halide to introduce the ethyl group.

    Urea Formation: The final step involves the reaction of the alkylated intermediate with 4-ethoxyaniline and phosgene or a phosgene substitute to form the desired urea compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of alternative, safer reagents to replace phosgene.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-phenylurea: Lacks the ethoxy group on the phenyl ring.

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of an ethoxy group on the phenyl ring.

    1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-chlorophenyl)urea: Contains a chloro group instead of an ethoxy group on the phenyl ring.

Uniqueness: 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to similar compounds.

Properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(4-ethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-3-22-14-6-4-13(5-7-14)19-17(21)18-11-10-15-8-9-16(23-15)12(2)20/h4-9H,3,10-11H2,1-2H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXAZMILISJFADP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC2=CC=C(S2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.